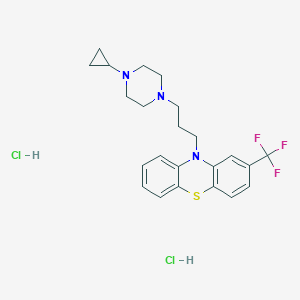
3-(1,2-Oxazol-3-yl)-1,2-oxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1,2-Oxazol-3-yl)-1,2-oxazole is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its unique chemical structure and potential therapeutic applications. This compound is known to possess a wide range of biological activities, including antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer properties.
Applications De Recherche Scientifique
3-(1,2-Oxazol-3-yl)-1,2-oxazole has been extensively studied for its potential therapeutic applications. It has been shown to possess antibacterial activity against various gram-positive and gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), as well as antifungal activity against Candida albicans and Aspergillus fumigatus. Additionally, this compound has demonstrated antiviral activity against human immunodeficiency virus (HIV) and herpes simplex virus (HSV). Furthermore, 3-(1,2-Oxazol-3-yl)-1,2-oxazole has been shown to possess anti-inflammatory and anticancer properties, making it a potential candidate for the treatment of various inflammatory and cancer-related diseases.
Mécanisme D'action
The mechanism of action of 3-(1,2-Oxazol-3-yl)-1,2-oxazole is not fully understood, but it is believed to involve the inhibition of various cellular processes, including DNA synthesis, protein synthesis, and cell division. This compound has been shown to target specific enzymes and proteins involved in these processes, including bacterial gyrase, fungal chitin synthase, and HIV integrase.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 3-(1,2-Oxazol-3-yl)-1,2-oxazole are dependent on the specific biological activity being targeted. For example, the antibacterial activity of this compound is due to its ability to inhibit bacterial gyrase, which is essential for DNA replication. The antifungal activity is due to its ability to inhibit fungal chitin synthase, which is involved in fungal cell wall synthesis. The antiviral activity is due to its ability to inhibit HIV integrase, which is involved in viral DNA integration. The anti-inflammatory and anticancer properties of this compound are thought to be due to its ability to inhibit various cellular processes involved in inflammation and cancer cell growth.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-(1,2-Oxazol-3-yl)-1,2-oxazole in lab experiments is its broad range of biological activities, which makes it a versatile compound for studying various cellular processes. Additionally, the synthesis method for this compound is relatively straightforward, and it can be obtained in moderate to high yields. However, one limitation of using this compound is its potential toxicity, which may require careful handling and disposal.
Orientations Futures
There are several future directions for the study of 3-(1,2-Oxazol-3-yl)-1,2-oxazole. One potential direction is to further investigate its mechanism of action and identify specific cellular targets. This could lead to the development of more potent and selective analogs of this compound. Additionally, the potential therapeutic applications of this compound could be further explored, particularly in the areas of cancer and inflammation. Another direction is to investigate the potential use of 3-(1,2-Oxazol-3-yl)-1,2-oxazole as a scaffold for the design and synthesis of novel compounds with improved biological activities.
Méthodes De Synthèse
The synthesis of 3-(1,2-Oxazol-3-yl)-1,2-oxazole can be achieved through various methods, including the condensation of 2-amino-5-nitropyridine with ethyl oxalate followed by cyclization with phosphorus oxychloride and subsequent reduction of the nitro group. Another method involves the reaction of 2-amino-5-nitropyridine with ethyl acetoacetate followed by the cyclization with POCl3 and reduction of the nitro group. The yield of this compound is typically moderate to high, and the purity can be improved through recrystallization.
Propriétés
Numéro CAS |
16840-55-4 |
|---|---|
Nom du produit |
3-(1,2-Oxazol-3-yl)-1,2-oxazole |
Formule moléculaire |
C6H4N2O2 |
Poids moléculaire |
136.11 g/mol |
Nom IUPAC |
3-(1,2-oxazol-3-yl)-1,2-oxazole |
InChI |
InChI=1S/C6H4N2O2/c1-3-9-7-5(1)6-2-4-10-8-6/h1-4H |
Clé InChI |
APDWXELTFVTRIC-UHFFFAOYSA-N |
SMILES |
C1=CON=C1C2=NOC=C2 |
SMILES canonique |
C1=CON=C1C2=NOC=C2 |
Synonymes |
[3,3']BIISOXAZOLYL |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



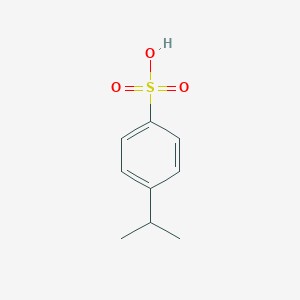
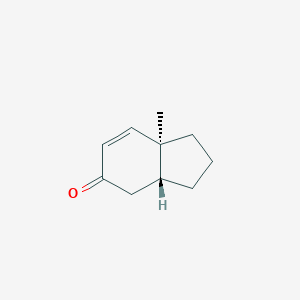
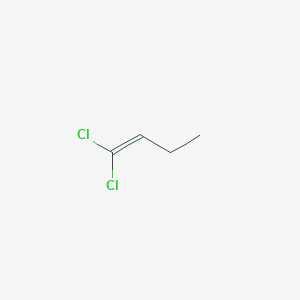
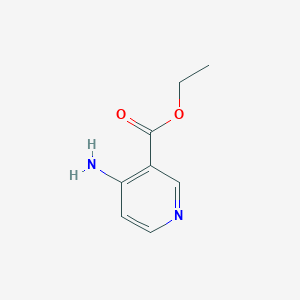

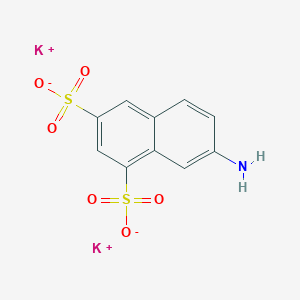
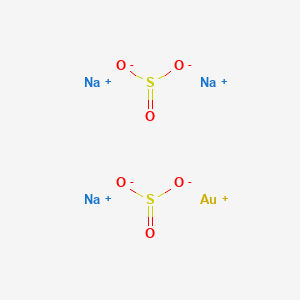
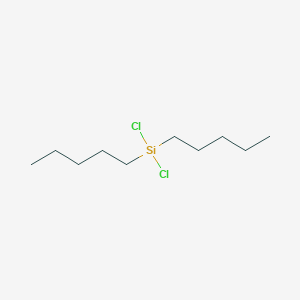
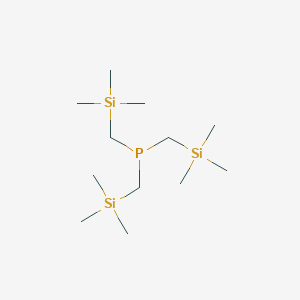
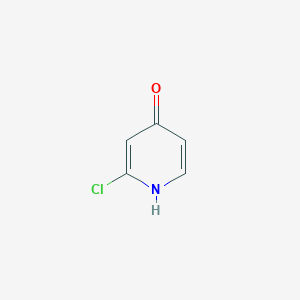
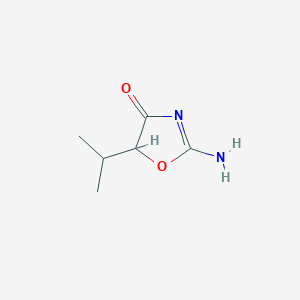
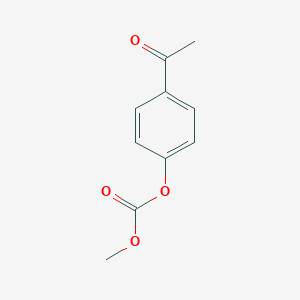
![Spiro[cycloheptane-1,3'-[3H]indole]-2'-carboxanilide](/img/structure/B96064.png)
